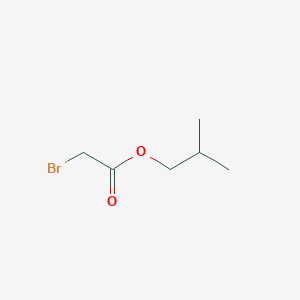

Isobutyl bromoacetate

Overview

Description

Isobutyl bromoacetate is an organic compound with the molecular formula C6H11BrO2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. The compound is known for its role as an alkylating agent, which makes it valuable in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

It is known to be a common alkylating agent , which suggests that it may interact with various biological molecules, such as proteins and nucleic acids, by transferring its alkyl group.

Mode of Action

Isobutyl bromoacetate, as an alkylating agent, can donate an alkyl group to its target molecules. This alkylation can lead to changes in the target molecule’s structure and function, potentially altering its activity or interactions with other molecules .

Biochemical Pathways

For instance, alkylation of DNA can lead to mutations, while alkylation of proteins can affect their function .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with. As an alkylating agent, it could potentially cause a wide range of effects, from altering protein function to causing DNA damage .

Biochemical Analysis

Cellular Effects

Bromoacetyl groups, which are part of the Isobutyl bromoacetate structure, have been shown to have antibacterial properties when introduced into cellulose diacetate .

Molecular Mechanism

It is known to be involved in the synthesis of cephalosporins

Metabolic Pathways

This compound is involved in the synthesis of cephalosporins

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl bromoacetate can be synthesized through the esterification of bromoacetic acid with isobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of bromoacetic acid to a mixture of isobutanol and a catalytic amount of sulfuric acid. The reaction mixture is heated to maintain a steady reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Isobutyl bromoacetate primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. These reactions include:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.

Ester Hydrolysis: In the presence of water and a base or acid catalyst, this compound can hydrolyze to form bromoacetic acid and isobutanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products:

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with sodium azide yields isobutyl azidoacetate.

Ester Hydrolysis: The major products are bromoacetic acid and isobutanol.

Scientific Research Applications

Isobutyl bromoacetate is utilized in various scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.

Polymer Chemistry: It is employed in the preparation of functionalized polymers and copolymers for advanced material applications

Comparison with Similar Compounds

Ethyl bromoacetate: Similar to isobutyl bromoacetate but with an ethyl group instead of an isobutyl group. It is also used as an alkylating agent in organic synthesis.

Methyl bromoacetate: Contains a methyl group and is used in similar applications as this compound.

tert-Butyl bromoacetate: Features a tert-butyl group and is used in the synthesis of various organic compounds

Uniqueness: this compound is unique due to its specific reactivity profile and the steric effects imparted by the isobutyl group. These properties make it particularly useful in the synthesis of sterically hindered molecules and in reactions where selective alkylation is required .

Biological Activity

Isobutyl bromoacetate is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C₅H₉BrO₂

- Molecular Weight : 181.03 g/mol

- Boiling Point : 59–61 °C (10 mmHg)

- Density : 1.399 g/cm³

Mechanisms of Biological Activity

This compound exhibits various biological activities through several mechanisms:

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, possibly through the activation of caspase pathways and modulation of cell cycle regulators.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Neuroprotective Effects : Some research suggests that this compound can protect neuronal cells from oxidative stress and apoptosis.

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound found that it exhibited significant inhibitory effects against several pathogenic bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL for strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies demonstrated that this compound could reduce the viability of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induced apoptosis with an IC50 value of approximately 15 µM in MCF-7 cells after 24 hours of treatment. Mechanistic studies indicated that this effect was mediated by the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation, this compound significantly reduced the levels of TNF-α and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory agent .

Data Table: Biological Activities of this compound

Properties

IUPAC Name |

2-methylpropyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-5(2)4-9-6(8)3-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUQDZFAJUNYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334774 | |

| Record name | Isobutyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59956-48-8 | |

| Record name | Isobutyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropyl 2-bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.